molecular formula C5H9ClN2S B6275693 3-ethyl-1,2-thiazol-4-amine hydrochloride CAS No. 2763759-11-9

3-ethyl-1,2-thiazol-4-amine hydrochloride

Cat. No.: B6275693
CAS No.: 2763759-11-9
M. Wt: 164.7
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Description

3-ethyl-1,2-thiazol-4-amine hydrochloride: is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,2-thiazol-4-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethylamine hydrobromide with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-ethyl-1,2-thiazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-aminothiazole: Another thiazole derivative with similar biological activities.

    4-methylthiazole: A compound with a similar structure but different substituents.

    Thiazole: The parent compound of the thiazole family.

Comparison: 3-ethyl-1,2-thiazol-4-amine hydrochloride is unique due to its specific substituents, which can influence its reactivity and biological activity. Compared to 2-aminothiazole, the presence of the ethyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes. The hydrochloride salt form also improves its solubility in water, making it more suitable for certain applications.

Properties

CAS No.

2763759-11-9

Molecular Formula

C5H9ClN2S

Molecular Weight

164.7

Purity

95

Origin of Product

United States

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